N'-heptylidene-5-methyl-2-furohydrazide
Description
N'-Heptylidene-5-methyl-2-furohydrazide is a carbohydrazide derivative featuring a 5-methylfuran ring linked to a hydrazide moiety, further substituted with a heptylidene chain.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31g/mol |
IUPAC Name |
N-[(E)-heptylideneamino]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-4-5-6-7-10-14-15-13(16)12-9-8-11(2)17-12/h8-10H,3-7H2,1-2H3,(H,15,16)/b14-10+ |
InChI Key |
GTAITKRIYUOEFG-GXDHUFHOSA-N |
SMILES |
CCCCCCC=NNC(=O)C1=CC=C(O1)C |
Isomeric SMILES |
CCCCCC/C=N/NC(=O)C1=CC=C(O1)C |
Canonical SMILES |
CCCCCCC=NNC(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Aromatic vs. Aliphatic Substituents
- N'-(Substituted benzylidene) benzohydrazides (e.g., compounds 3a-3b in ): These derivatives incorporate aromatic benzylidene groups. The electron-withdrawing or donating effects of substituents on the benzylidene ring (e.g., -NO₂, -Cl) modulate electronic density, affecting reactivity and binding to biological targets.
- N'-[(5-Methyl-2-furyl)methylidene] derivatives (e.g., compound 14 in ): These analogs share the 5-methylfuran core but feature shorter alkyl or aryloxyacetohydrazide chains. For instance, 2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide () has a chlorophenoxy group, which may confer higher polarity compared to the heptylidene chain .
Heterocyclic Modifications
- Pyrazole-containing derivatives (e.g., ): N′-[(E)-2-Furylmethylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide integrates a pyrazole ring, which can enhance hydrogen-bonding interactions and metabolic stability. The absence of such a ring in the target compound may simplify synthesis but reduce structural complexity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural similarity.
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